molecular formula C20H28ClN3O3S B2578479 N-[2-(DIETHYLAMINO)ETHYL]-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1177957-41-3

N-[2-(DIETHYLAMINO)ETHYL]-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2578479
CAS No.: 1177957-41-3
M. Wt: 425.97
InChI Key: RBWXMXXIYRUIJN-UHFFFAOYSA-N
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Description

N-[2-(DIETHYLAMINO)ETHYL]-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, which is known for its biological activity, and a diethylaminoethyl group, which can enhance its solubility and bioavailability.

Scientific Research Applications

N-[2-(DIETHYLAMINO)ETHYL]-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves multiple steps, including the formation of the benzothiazole ring and the attachment of the diethylaminoethyl group. The reaction conditions typically require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to these targets, modulating their activity and leading to various biological effects. The diethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, N-[2-(DIETHYLAMINO)ETHYL]-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific functional groups and their arrangement. Similar compounds include:

    Benzothiazole: A simpler structure with similar biological activity.

    Diethylaminoethyl derivatives: Compounds with enhanced solubility and bioavailability.

    Other benzothiazole derivatives: Compounds with different substituents that may alter their biological activity and applications.

This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S.ClH/c1-5-22(6-2)7-8-23(19(24)17-13-25-9-10-26-17)20-21-16-12-14(3)11-15(4)18(16)27-20;/h11-13H,5-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWXMXXIYRUIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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